molecular formula C7H13ClN2O2 B14538608 2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate CAS No. 62105-90-2

2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate

Cat. No.: B14538608
CAS No.: 62105-90-2
M. Wt: 192.64 g/mol
InChI Key: CTPCRWWLCFGIAE-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives Hydrazine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate typically involves the reaction of 2-chloroethylidene hydrazine with isobutyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and distillation, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted hydrazine derivatives.

    Oxidation: Oxidized hydrazine derivatives.

    Reduction: Reduced hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic groups, such as thiols and amines, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is unique due to the presence of both the isobutyl and chloroethylidene groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to simpler hydrazine derivatives.

Properties

CAS No.

62105-90-2

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

2-methylpropyl N-(2-chloroethylideneamino)carbamate

InChI

InChI=1S/C7H13ClN2O2/c1-6(2)5-12-7(11)10-9-4-3-8/h4,6H,3,5H2,1-2H3,(H,10,11)

InChI Key

CTPCRWWLCFGIAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NN=CCCl

Origin of Product

United States

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